molecular formula C4H4ClN3 B104678 5-Chloropyridazin-3-amine CAS No. 1314978-36-3

5-Chloropyridazin-3-amine

Cat. No.: B104678
CAS No.: 1314978-36-3
M. Wt: 129.55 g/mol
InChI Key: FLLHRDDIQGNYLR-UHFFFAOYSA-N
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Description

5-Chloropyridazin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C4H4ClN3 and its molecular weight is 129.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

5-Chloropyridazin-3-amine is used in the synthesis of novel compounds with potential biological applications. For instance, its derivatives have been synthesized for evaluating their analgesic properties. A study by Aggarwal et al. (2020) involved the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which exhibited moderate to good analgesic activity in in vivo studies (Aggarwal, Kaushik, Kumar, & Saini, 2020).

Solubility and Chemical Properties

Research has also focused on the solubility of this compound in various solvents. Cao et al. (2012) found that its solubility increases with temperature in solvents like methanol, ethanol, and acetone, providing important data for chemical processing and formulation (Cao, Liu, Lv, & Yao, 2012).

Herbicidal Applications

Hilton et al. (1969) explored the use of pyridazinone derivatives, including this compound, as herbicides. These compounds inhibit photosynthesis in plants, contributing to their phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Anticancer Potential

This compound derivatives have shown promise as anticancer agents. Won and Park (2010) synthesized 3-allylthio-6-(mono or disubstituted) aminopyridazines, which demonstrated antiproliferative activities against various cancer cell lines (Won & Park, 2010).

Drug Discovery and Synthesis

Pattison et al. (2009) discussed the use of this compound in drug discovery. They explored the synthesis of polysubstituted pyridazinones, which have potential applications in drug discovery due to their polyfunctional systems (Pattison, Sandford, Yufit, Howard, & Christopher, 2009).

Anti-Inflammatory Agents

Research has also been conducted on designing anti-inflammatory agents using this compound. Aggarwal et al. (2022) synthesized a series of N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides, which were screened for their anti-inflammatory action, showing moderate to excellent activity (Aggarwal et al., 2022).

Safety and Hazards

5-Chloropyridazin-3-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

Properties

IUPAC Name

5-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLHRDDIQGNYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314978-36-3
Record name 5-chloropyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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